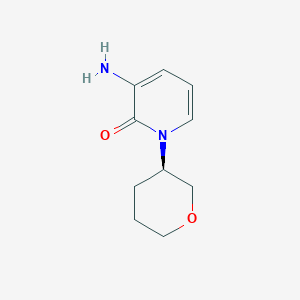
2-Bromoquinazoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromoquinazoline-7-carbonitrile is a heterocyclic organic compound with the molecular formula C9H4BrN3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinazoline-7-carbonitrile typically involves the bromination of quinazoline derivatives. One common method includes the reaction of 2-aminobenzonitrile with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis, ensuring consistent product quality and yield.
化学反応の分析
Types of Reactions: 2-Bromoquinazoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form cyclic compounds through intramolecular reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while oxidation and reduction can lead to different quinazoline oxides or reduced forms.
科学的研究の応用
2-Bromoquinazoline-7-carbonitrile has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-Bromoquinazoline-7-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer or anti-inflammatory effects.
類似化合物との比較
Quinazoline: The parent compound with a similar bicyclic structure.
2-Chloroquinazoline-7-carbonitrile: A similar compound with a chlorine atom instead of bromine.
4-Aminoquinazoline: Another derivative with an amino group at the 4-position.
Uniqueness: 2-Bromoquinazoline-7-carbonitrile is unique due to the presence of the bromine atom at the 2-position, which can influence its reactivity and biological activity. This substitution can enhance its potential as a lead compound for drug development compared to other quinazoline derivatives.
特性
分子式 |
C9H4BrN3 |
|---|---|
分子量 |
234.05 g/mol |
IUPAC名 |
2-bromoquinazoline-7-carbonitrile |
InChI |
InChI=1S/C9H4BrN3/c10-9-12-5-7-2-1-6(4-11)3-8(7)13-9/h1-3,5H |
InChIキー |
OMZWENBFEFVAEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(N=C2C=C1C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-6-yl)carbamate](/img/structure/B12954311.png)

![5-Methyl-[1,3]dioxolo[4,5-g]isoquinolin-7-amine](/img/structure/B12954338.png)





![3-Cyclohexylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12954381.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)

![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)

